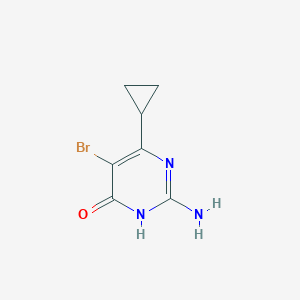

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

描述

属性

IUPAC Name |

2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGGIWGPNRWTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This compound is characterized by its unique cyclopropyl substitution at the 6-position and a bromine atom at the 5-position of the pyrimidine ring.

The molecular formula of this compound is . Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research into the biological activities of this compound indicates several promising properties:

- Antiviral Activity : Studies have shown that this compound exhibits antiviral properties against various viral strains. Its mechanism may involve the induction of interferon, a crucial component of the immune response, which can inhibit viral replication .

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. The cyclopropyl group appears to modulate selectivity towards certain kinases, which is critical for developing targeted cancer therapies .

The biological activity of this compound is primarily attributed to its interaction with kinase enzymes. For instance, it has been shown to inhibit TBK1 (TANK-binding kinase 1), a kinase involved in autophagy and inflammatory responses. This inhibition can potentially lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structural variations within pyrimidine derivatives significantly influence their biological activity. The presence of the cyclopropyl group at the 6-position has been linked to enhanced selectivity and potency against specific kinases compared to other substituents like tert-butyl or phenyl groups .

Comparative Table of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C7H8BrN3O | Cyclopropyl substitution | Antiviral, Anticancer |

| 2-Amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one | C10H13BrN4O | Tert-butyl group | Antiviral |

| 2-Amino-5-chloro-6-(phenyl)pyrimidin-4(3H)-one | C10H10ClN3O | Chlorine instead of bromine | Anticancer |

Case Studies

- Antiviral Efficacy : In a study evaluating various derivatives, this compound was found to induce interferon production in vitro, demonstrating significant antiviral activity against influenza virus strains. However, toxicity was observed at higher concentrations, indicating a narrow therapeutic window .

- Kinase Inhibition : Another study focused on the inhibition profile of this compound against a panel of kinases. Results indicated that the cyclopropyl substitution led to selective inhibition patterns, with an average inhibition of 2.7 kinases at a concentration of 1 μM, highlighting its potential as a selective therapeutic agent .

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs.

- Bromo vs. Chloro (R5): Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in enzymes or receptors compared to chlorine, as seen in analogues like 5-bromo-6-chloro-4(3H)-pyrimidinone .

准备方法

General Synthetic Strategy

The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one typically starts from simpler pyrimidine precursors. The key steps involve:

- Regioselective lithiation-substitution to introduce the cyclopropyl group at the 6-position.

- Bromination at the 5-position.

- Amination at the 2-position.

- Control of reaction conditions to avoid over-substitution or formation of undesired by-products.

This approach allows for the precise functionalization of the pyrimidine ring to yield the target compound with high purity and yield.

Detailed Preparation Procedure

Although specific detailed procedures for this exact compound are limited in open literature, the synthesis can be inferred from related pyrimidine chemistry and analogues:

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Starting pyrimidine preparation | Starting from 2-aminopyrimidine or related pyrimidine derivatives | Base pyrimidine scaffold |

| 2 | Bromination at 5-position | Use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperature | Avoids over-bromination; reaction temperature and reagent stoichiometry critical |

| 3 | Introduction of cyclopropyl group at 6-position | Lithiation of pyrimidine ring using n-butyllithium or similar strong base at low temperature (-40 °C), followed by reaction with cyclopropyl electrophile | Requires strict temperature control and inert atmosphere due to reactive intermediates |

| 4 | Amination at 2-position | Amination or substitution reactions to introduce amino group if not present initially | Can be direct or via intermediate derivatives |

| 5 | Purification | Recrystallization, extraction, and chromatographic methods | Ensures high purity and yield |

Reaction Conditions and Challenges

Lithiation Step: The lithiation-substitution method is highly regioselective but demands low temperatures (around -40 °C) and the use of hazardous reagents like n-butyllithium and diethyl ether, which are flammable and explosive, requiring specialized equipment and safety measures.

Bromination Control: The bromination step must be carefully controlled to prevent over-bromination and formation of dibromo by-products. For example, in related pyridine derivatives, the ratio of substrate to brominating agent and the rate of addition are critical parameters.

Cyclopropyl Introduction: The cyclopropyl group is introduced via nucleophilic substitution after lithiation, which influences the pharmacokinetic properties of the molecule. This step is sensitive to reaction temperature and reagent purity.

Purification: After the reaction, the product is typically purified by recrystallization from ethanol or other suitable solvents at temperatures below 70 °C to avoid decomposition and to achieve yields exceeding 90%.

Example Synthesis Data from Related Compounds

| Parameter | Condition | Outcome |

|---|---|---|

| Lithiation temperature | -40 °C | High regioselectivity |

| Bromination agent | NBS | Controlled mono-bromination |

| Reaction solvent | Diethyl ether, DMAC | Solvent choice affects yield and safety |

| Yield | >90% | High yield after purification |

| Purification method | Recrystallization in ethanol | High purity solid obtained |

Summary of Key Research Findings

- The synthetic route involving lithiation-substitution is the most effective for introducing the cyclopropyl group at the 6-position of the pyrimidine ring.

- Bromination at the 5-position requires precise control of reagent stoichiometry and reaction conditions to avoid by-products.

- The amino group at the 2-position is either present from the starting material or introduced via substitution reactions.

- The process demands careful temperature control and handling of hazardous reagents, making scale-up challenging but feasible with appropriate industrial equipment.

- Purification by recrystallization yields a yellow solid with purity suitable for pharmaceutical research applications.

常见问题

Q. What are the recommended synthetic routes for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?

A practical approach involves adapting methodologies from structurally related brominated pyrimidinones. For example, Claisen–Schmidt condensation and Michael addition have been used to synthesize brominated pyrimidinones with cyclopropane substituents, requiring careful control of temperature (80–100°C) and base catalysts like piperidine . Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) are critical to minimize side reactions. Yield optimization may involve iterative adjustments to reaction time (12–24 hrs) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize this compound using spectroscopic methods, and what are common pitfalls in interpreting NMR data?

Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, and DEPT-135), IR, and HRMS. For ¹H-NMR, compare spectral patterns to structurally similar compounds:

- Pyrimidinone NH protons typically appear as broad singlets near δ 10–12 ppm in DMSO-d₆ .

- Cyclopropyl protons resonate as multiplet signals between δ 1.2–2.5 ppm, influenced by ring strain and substituents .

- Bromine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.5 ppm) .

Common pitfalls include misassigning solvent peaks (e.g., residual DMSO at δ 2.5 ppm) and overlooking tautomeric equilibria, which can split signals. Confirm assignments using 2D NMR (COSY, HSQC) .

Q. What strategies are effective for resolving tautomeric forms in pyrimidinone derivatives during structural analysis?

Tautomerism between 4(3H)-one and 4-hydroxy forms can complicate spectral interpretation. Strategies include:

- X-ray crystallography : Resolves tautomeric states definitively, as demonstrated for related diaminopyrimidinones (CCDC 1893720/1893721) .

- Variable-temperature NMR : Monitors chemical shift changes to identify dynamic equilibria.

- Deuterium exchange experiments : NH protons in the 4(3H)-one form exchange rapidly with D₂O, while hydroxyl protons require longer exposure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and guide synthetic modifications of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrophilic substitution sites : Fukui indices identify electron-rich regions (e.g., C-5 bromine’s para position) prone to further functionalization .

- Tautomer stability : Compare Gibbs free energies of tautomers to predict dominant forms in solution.

- Reaction pathways : Simulate intermediates in bromination or cyclopropane ring-opening reactions. Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, are standard .

Q. What methodologies address contradictions in spectral data for brominated pyrimidinones, such as unexpected coupling constants or missing signals?

Discrepancies may arise from dynamic processes (e.g., ring puckering in cyclopropane) or paramagnetic effects from bromine. Mitigation strategies:

- High-field NMR (≥500 MHz) : Enhances resolution of closely spaced signals.

- NOESY/ROESY : Detects through-space interactions to confirm stereochemistry.

- Complementary techniques : Pair NMR with IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹) and HRMS (to verify molecular ion clusters from bromine isotopes) .

Q. What approaches are used to study regioselective bromination in similar pyrimidinones, and how can they inform derivative synthesis?

Regioselectivity in bromination is influenced by directing groups and steric effects. For example:

- Electron-donating groups (e.g., amino) direct bromine to para positions, while electron-withdrawing groups (e.g., carbonyl) favor meta substitution .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) may block bromination at adjacent positions.

Experimental validation via single-crystal XRD or competition reactions with model compounds is essential .

Q. How can researchers design bioactivity studies for this compound, leveraging structural analogs with known pharmacological profiles?

Prioritize targets based on structural analogs:

- Antimicrobial activity : Pyrimidinones with bromine and cyclopropane moieties show affinity for bacterial dihydrofolate reductase .

- Kinase inhibition : Similar scaffolds inhibit CDK2/cyclin E, validated via enzyme-linked immunosorbent assays (ELISA) .

- Cellular assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa or MCF-7), correlating results with logP values (predicted ~1.97 for this compound) .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Brominated Pyrimidinones

| Feature | Expected Signal (NMR/IR) | Reference Compound |

|---|---|---|

| Pyrimidinone NH | δ 10.5–12.0 ppm (broad, DMSO-d₆) | 5-Bromo-2-hydrazinyl derivative |

| Cyclopropyl CH₂ | δ 1.2–2.5 ppm (multiplet) | 4-Bromo-cyclopenta[c]pyridinone |

| C=O Stretch | 1653–1700 cm⁻¹ (IR) | Pyrazoline derivatives |

Q. Table 2. Reaction Optimization Parameters for Bromination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor completion but risk decomposition |

| Solvent | DMF or ethanol | Polar aprotic solvents enhance solubility |

| Brominating Agent | NBS (1.2–1.5 equiv) | Excess NBS reduces side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。